molecular formula C15H12N2O4 B11713543 1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone

1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B11713543
M. Wt: 284.27 g/mol
InChI Key: UWTZIROPBKLYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a nitro group, and a methyleneamino linkage

Preparation Methods

The synthesis of 1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminoacetophenone. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, undergo redox reactions, and participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can be compared with similar compounds such as:

    1-{4-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    1-{4-[(E)-[(2-HYDROXY-5-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE:

The uniqueness of 1-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

1-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12N2O4/c1-10(18)11-2-4-13(5-3-11)16-9-12-8-14(17(20)21)6-7-15(12)19/h2-9,19H,1H3

InChI Key

UWTZIROPBKLYDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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